2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-pyridin-4-ylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-13-4-2-1-3-11(13)7-10-19(17,18)16-12-5-8-15-9-6-12/h1-10H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEUJWKPYJOMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-aminopyridine.
Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 4-aminopyridine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Sulfonation: The amine is then reacted with sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide moiety.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Chemical Biology: It can serve as a probe to study sulfonamide-binding proteins.
Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, such as enzymes or receptors, depending on its structure and functional groups.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include sulfonamides with variations in aryl substituents or amine-linked groups. A notable example is 2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide (C₁₆H₁₆ClNO₂S), which differs in:
- Chlorine position : Para (4-) vs. ortho (2-) on the phenyl ring.
- Amine substituent : A 4-methylbenzyl group instead of pyridin-4-yl.
These differences significantly alter molecular interactions. Conversely, the pyridine in the target compound increases basicity and hydrogen-bonding capacity, which may enhance solubility and target affinity .
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Chlorine Position | Amine Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₁ClN₂O₂S | 2-chlorophenyl | Pyridin-4-yl | 306.76 |
| 2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl] analog | C₁₆H₁₆ClNO₂S | 4-chlorophenyl | 4-Methylbenzyl | 345.87 |
Physicochemical Properties
- Solubility : The pyridine ring in the target compound likely improves aqueous solubility compared to the hydrophobic 4-methylbenzyl group in the analog.
- Melting Point : Ortho-substituted chlorophenyl groups often result in lower melting points due to reduced symmetry and crystal packing efficiency.
- Electronic Effects : The electron-withdrawing chlorine in the ortho position may destabilize the sulfonamide’s resonance, altering reactivity in synthetic pathways .
Biological Activity
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide is an organic compound belonging to the sulfonamide class, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that includes a chlorophenyl group, a pyridinyl group, and a sulfonamide moiety, making it a subject of interest for various biological studies.
Chemical Structure and Properties
The molecular formula of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide is C13H12ClN2O2S. The presence of the chlorophenyl and pyridinyl groups enhances its potential for biological interactions, particularly with enzymes and receptors involved in various physiological processes.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN2O2S |
| Molecular Weight | 300.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide is primarily attributed to its ability to inhibit specific enzymes, particularly dihydropteroate synthase, which plays a crucial role in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth, making it a potential antimicrobial agent. Additionally, the compound may interact with other molecular targets, leading to various therapeutic effects.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Studies have indicated that derivatives of sulfonamides exhibit significant antibacterial activity against various pathogens. The specific compound under discussion has shown promising results in inhibiting bacterial growth in vitro.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of sulfonamide derivatives. In animal models, 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide demonstrated the ability to reduce inflammation markers significantly, comparable to standard anti-inflammatory drugs like aspirin.
Anticancer Potential
Emerging studies suggest that compounds similar to 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide may possess anticancer properties. The mechanism likely involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anti-inflammatory Effects : In an experimental model using carrageenan-induced paw edema in rats, the compound exhibited a reduction in paw swelling by approximately 70%, demonstrating its potential as an anti-inflammatory agent .
- Anticancer Activity : Research involving cell lines showed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide, and how can reaction conditions be optimized to minimize impurities?
- Methodology : Multi-step synthesis typically involves coupling a 2-chlorophenyl ethene sulfonyl chloride with a pyridin-4-amine derivative under anhydrous conditions. Key steps include:
- Sulfonylation : Reacting the sulfonyl chloride with the pyridine amine in a polar aprotic solvent (e.g., DCM or THF) at 0–5°C to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) and structural confirmation via H/C NMR .
- Critical Parameters : Temperature control during sulfonylation is essential to avoid decomposition. Use of molecular sieves or inert atmospheres (N) may improve yield .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- NMR Analysis :
- H NMR: Peaks at δ 7.2–8.5 ppm (aromatic protons from chlorophenyl and pyridine), δ 6.5–7.0 ppm (ethene protons), and δ 3.5–4.0 ppm (sulfonamide NH) .
- C NMR: Signals for sulfonamide sulfur (C-SO-) near 110–120 ppm and aromatic carbons at 120–140 ppm .
- Mass Spectrometry : ESI-MS should show [M+H] with accurate mass matching the molecular formula CHClNOS .
Advanced Research Questions
Q. What computational modeling approaches (e.g., DFT, molecular docking) are suitable for predicting the compound’s bioactivity and binding affinity toward kinase targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity and stability .
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). The sulfonamide group may hydrogen-bond with catalytic lysine residues, while the chlorophenyl moiety engages in hydrophobic interactions .
- Validation : Compare docking scores (binding energy < -7 kcal/mol) with known inhibitors and validate via in vitro kinase assays .
Q. How do structural modifications (e.g., halogen substitution on the phenyl ring or pyridine nitrogen methylation) alter the compound’s pharmacokinetic properties?
- Experimental Design :
- Halogen Effects : Replace 2-chlorophenyl with 2-fluorophenyl to study impacts on lipophilicity (clogP) and metabolic stability via hepatic microsome assays .
- Pyridine Modifications : Introduce methyl groups to the pyridine ring to assess changes in solubility (logS) and blood-brain barrier permeability (BBB score) using SwissADME .
- Data Interpretation : Increased halogen size (e.g., Br) may enhance potency but reduce solubility. Methylation of pyridine nitrogen could improve oral bioavailability .
Q. What are the challenges in resolving contradictory bioactivity data across different cell lines (e.g., IC variability in cancer vs. normal cells)?
- Analysis Framework :
- Mechanistic Studies : Perform transcriptomics or proteomics to identify off-target effects (e.g., ROS generation in normal cells) .
- Assay Optimization : Standardize cell culture conditions (e.g., serum concentration, hypoxia) to minimize variability. Use isogenic cell pairs to isolate genetic factors .
- Case Example : If IC varies >10-fold between MCF-7 and HEK293 cells, investigate differential expression of sulfonamide transporters (e.g., SLC26A) .
Methodological Considerations
Q. What strategies mitigate sulfonamide hydrolysis during in vitro assays?
- Stabilization Techniques :
- Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris buffers to avoid nucleophilic attack on the sulfonamide group .
- Add antioxidants (e.g., ascorbic acid) to prevent oxidative degradation in long-term assays .
Q. How can crystallography (X-ray or cryo-EM) elucidate the compound’s binding mode in protein complexes?
- Protocol : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase IX) and collect diffraction data at 1.8–2.2 Å resolution. The sulfonamide’s SO group is expected to coordinate with Zn in the active site .
- Challenges : Poor solubility may require PEG-based crystallization screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
